molecular formula C14H18N2O2 B2655342 3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide CAS No. 921914-20-7

3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide

Cat. No. B2655342
CAS RN: 921914-20-7
M. Wt: 246.31
InChI Key: FILKYUUTVJUZDM-UHFFFAOYSA-N
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Description

“3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide” is a complex organic compound. It contains a butanamide group, which is a carboxamide derived from butanoic acid . The compound also includes a 2-oxo-1,2,3,4-tetrahydroquinoline moiety .


Synthesis Analysis

The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The reaction conditions are environmentally benign, and the process tolerates distinct functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a butanamide group, a methyl group, and a 2-oxo-1,2,3,4-tetrahydroquinoline moiety . The 3D structure of similar compounds can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the Biginelli reaction, which is a multicomponent reaction introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .

Scientific Research Applications

Metal-Free Alkoxycarbonylation

Quinoxaline-3-carboxylates and related structures, prevalent in bioactive natural products and synthetic drugs, can be efficiently synthesized via metal- and base-free conditions. This process involves the oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates, presenting a practical protocol for preparing these motifs under mild conditions (Xie et al., 2019).

Side-Chain Substitution Techniques

Lithiation and subsequent reaction with various electrophiles provide a method for modifying 3-substituted 1H-quinoxalin-2-ones, yielding good yields of modified derivatives. This method demonstrates the versatility in functionalizing quinoxaline derivatives for further applications (Smith et al., 2003).

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones

This synthetic approach to 4-hydroxy-3-(3'-methyl1'-oxo-2'-butenyl)quinolin-2-ones and related compounds illustrates the broad synthetic utility of quinoxaline derivatives in accessing complex quinoline-based structures, relevant to natural product synthesis and drug discovery (Sekar & Prasad, 1999).

Catalytic Applications

Quinoxaline derivatives have been applied in catalysis, such as in the electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from quinoxaline compounds. This application underscores the potential of quinoxaline derivatives in sustainable chemical synthesis (Fellinger et al., 2012).

Anticancer and Antimicrobial Activities

Several quinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential therapeutic applications of quinoxaline derivatives in treating various cancers and microbial infections (Rayes et al., 2019; Kidwai et al., 2000).

properties

IUPAC Name

3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)7-14(18)15-11-4-5-12-10(8-11)3-6-13(17)16-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILKYUUTVJUZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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